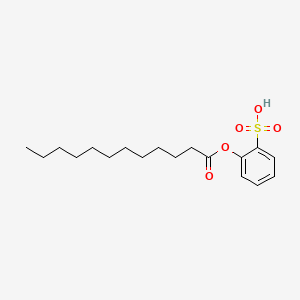
Dodecanoic acid, sulfophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, sulfophenyl ester is a chemical compound that belongs to the class of esters. It is derived from dodecanoic acid, also known as lauric acid, which is a saturated fatty acid with a 12-carbon atom chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoic acid, sulfophenyl ester can be synthesized through the esterification of dodecanoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction involves heating dodecanoic acid and phenol together, allowing the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where dodecanoic acid and phenol are mixed with a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, sulfophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield dodecanoic acid and phenol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Dodecanoic acid and phenol.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
Dodecanoic acid, sulfophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential use in drug delivery systems due to its surfactant properties.
Industry: Employed in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of dodecanoic acid, sulfophenyl ester primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes and in enhancing the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Lauric acid (Dodecanoic acid): A saturated fatty acid with similar antimicrobial properties.
Sodium lauryl sulfate: A surfactant with similar applications in detergents and emulsifiers.
Dodecanol: A fatty alcohol derived from dodecanoic acid, used in similar industrial applications.
Uniqueness
Dodecanoic acid, sulfophenyl ester stands out due to its specific ester structure, which imparts unique surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the stabilization of emulsions .
Properties
CAS No. |
101843-38-3 |
|---|---|
Molecular Formula |
C18H28O5S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-dodecanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C18H28O5S/c1-2-3-4-5-6-7-8-9-10-15-18(19)23-16-13-11-12-14-17(16)24(20,21)22/h11-14H,2-10,15H2,1H3,(H,20,21,22) |
InChI Key |
ZDKYIHHSXJTDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

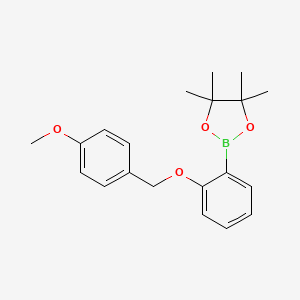
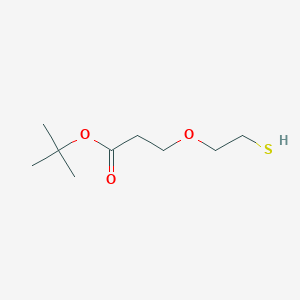

![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086887.png)
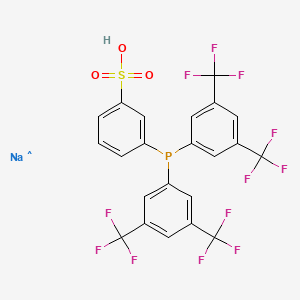
![Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086914.png)
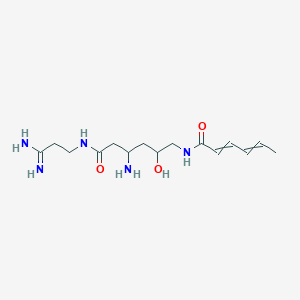
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086926.png)
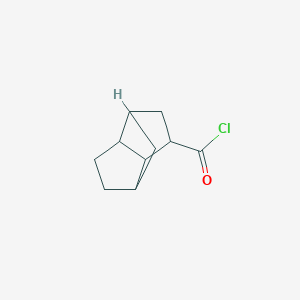
![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B14086956.png)
